molecular formula C11H10N2O2 B13269541 Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate

Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate

Cat. No.: B13269541
M. Wt: 202.21 g/mol
InChI Key: AMFWMFATXJKTOK-AATRIKPKSA-N
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Biological Activity

Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from diverse studies and sources.

  • Molecular Formula: C11H10N2O2
  • Molecular Weight: 202.21 g/mol
  • IUPAC Name: ethyl (E)-3-(5-cyanopyridin-2-yl)prop-2-enoate

The biological activity of this compound is attributed to its structural components, particularly the cyano group and the pyridine ring . These features enable the compound to interact with various molecular targets, potentially modulating enzyme activities and influencing cellular pathways related to disease processes. The compound may inhibit or activate specific enzymes involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

This compound has also been studied for its anticancer effects . A study evaluated its impact on Ehrlich ascites carcinoma (EAC) cells, showing promising results in reducing tumor volume and cell proliferation.

Case Study: EAC Cells

In vivo experiments conducted on female mice with EAC demonstrated that treatment with this compound led to:

  • Reduction in Tumor Volume: Significant decrease in tumor size compared to control groups.
  • Apoptotic Effects: Increased expression of apoptotic markers such as caspase 3.
  • Histopathological Improvements: Enhanced liver and kidney tissue integrity without adverse effects.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar functionalities:

Compound Biological Activity Unique Features
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoateAntimicrobial, AnticancerCyano group at different position
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoateAnticancerFluorophenyl substitution
Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoateAntimicrobialBromo group presence

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl (E)-3-(5-cyanopyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)6-5-10-4-3-9(7-12)8-13-10/h3-6,8H,2H2,1H3/b6-5+

InChI Key

AMFWMFATXJKTOK-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=NC=C(C=C1)C#N

Canonical SMILES

CCOC(=O)C=CC1=NC=C(C=C1)C#N

Origin of Product

United States

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